molecular formula C23H22N2O4S B3455836 N-(3-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide

N-(3-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide

Cat. No.: B3455836
M. Wt: 422.5 g/mol
InChI Key: OLWTWYWZYGMJHX-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide” is an organic compound. It contains an acetylphenyl group, a benzyl group, a methylsulfonyl group, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the benzyl and methylsulfonyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the amide group could lead to the formation of hydrogen bonds, influencing the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might be involved in hydrolysis reactions, while the benzyl and methylsulfonyl groups could participate in various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed as a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide” would require appropriate safety measures. Its specific hazards would depend on its reactivity and biological activity .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-17(26)20-9-6-10-21(15-20)24-23(27)19-11-13-22(14-12-19)25(30(2,28)29)16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWTWYWZYGMJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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